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molecular formula C13H20N2O3S B8510207 1-[3,5-Bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one CAS No. 61544-67-0

1-[3,5-Bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one

Cat. No. B8510207
M. Wt: 284.38 g/mol
InChI Key: RCLCKDYMKSKHHN-UHFFFAOYSA-N
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Patent
US04039543

Procedure details

A suspension of 3.6 g. of sodium hydride (50% dispersion in oil) and 9.4 g. of dimethylsulfone in 50 ml. of absolute dimethylsulfoxide was stirred with the exclusion of moisture for 2.5 hours at 50° C. and then treated with 11.1 g. of methyl 3,5-bis(dimethylamino)benzoate. The mixture was stirred for 18 hours at room temperature, diluted with 500 ml. of water and extracted with 600 ml. of ethyl acetate. The ethyl acetate phases were washed with 300 ml. of water, dried over magnesium sulfate and evaporated to dryness in vacuo. Recrystallization of the residue from ethyl acetate yielded 3',5'-bis-(dimethylamino)-2-methylsulfonylacetophenone, having a melting point of 151°-153° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 3,5-bis(dimethylamino)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4]([CH3:7])(=[O:6])=[O:5].[CH3:8][N:9]([CH3:23])[C:10]1[CH:11]=[C:12]([CH:17]=[C:18]([N:20]([CH3:22])[CH3:21])[CH:19]=1)[C:13](OC)=[O:14]>CS(C)=O>[CH3:21][N:20]([CH3:22])[C:18]1[CH:17]=[C:12]([C:13](=[O:14])[CH2:3][S:4]([CH3:7])(=[O:6])=[O:5])[CH:11]=[C:10]([N:9]([CH3:8])[CH3:23])[CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C
Step Three
Name
methyl 3,5-bis(dimethylamino)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C(C(=O)OC)C=C(C1)N(C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 3.6 g
ADDITION
Type
ADDITION
Details
treated with 11.1 g
ADDITION
Type
ADDITION
Details
diluted with 500 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted with 600 ml
WASH
Type
WASH
Details
The ethyl acetate phases were washed with 300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of water, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C=1C=C(C=C(C1)N(C)C)C(CS(=O)(=O)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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